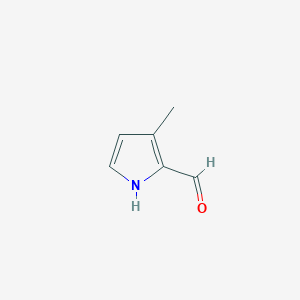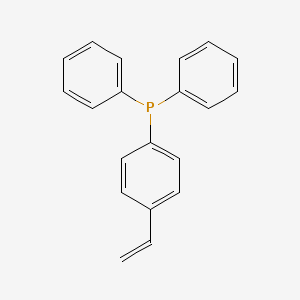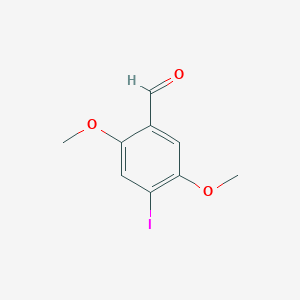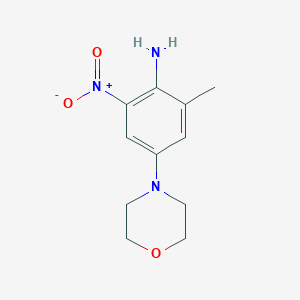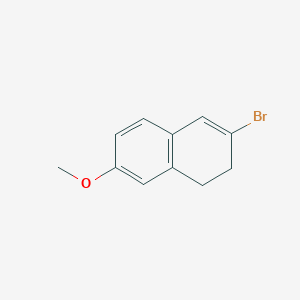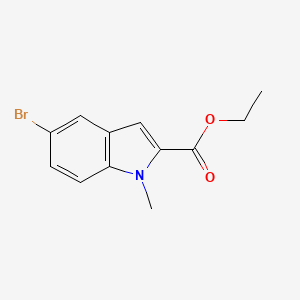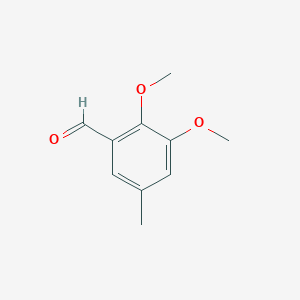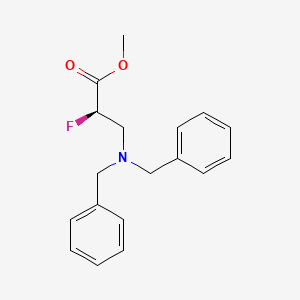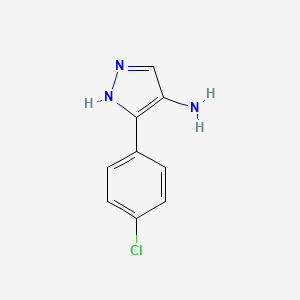
3-(4-chlorophenyl)-1H-pyrazol-4-amine
説明
3-(4-Chlorophenyl)-1H-pyrazol-4-amine (CPCP) is a heterocyclic amine that has been widely studied in recent years due to its interesting properties and potential applications. It is a structural analog of the neurotransmitter dopamine and has been used as a model compound for studying the effects of dopamine on various biochemical and physiological processes.
科学的研究の応用
Nonlinear Optics
Specific Scientific Field
This application falls under the field of Nonlinear Optics .
Summary of the Application
The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has potential applications in nonlinear optics, confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
Methods of Application or Experimental Procedures
The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
Results or Outcomes
The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Antibacterial and Antioxidant Activity
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has been used to synthesize a series of amines that were converted to oxalates. These oxalates were studied for their antibacterial and antioxidant properties .
Methods of Application or Experimental Procedures
The nitrile was reduced using LiAlH4 to form 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This was then reacted with various aromatic and heterocyclic aldehydes followed by reduction by NaBH4 to produce amines. These amines were converted to oxalates by a solution of oxalic acid in Et2O .
Results or Outcomes
It was established that some of the compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .
Optoelectronic Device Fabrication
Specific Scientific Field
This application falls under the field of Optoelectronics .
Summary of the Application
The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has potential applications in optoelectronic device fabrications .
Results or Outcomes
The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Antibacterial and Antimicrobial Activities
Summary of the Application
Compounds bearing a pyrazole moiety, such as “3-(4-chlorophenyl)-1H-pyrazol-4-amine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
These compounds have shown significant antileishmanial and antimalarial activities .
Synthesis of Novel Chalcone Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has been used to synthesize a novel chalcone derivative, “3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one”, which has potential applications in nonlinear optics .
Results or Outcomes
Anticancer Activity
Summary of the Application
The compound “3-(4-chlorophenyl)-1H-pyrazol-4-amine” has been used to synthesize a series of derivatives that selectively inhibit the proliferation of colon cancer cells . Another derivative, “(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate”, has been synthesized and evaluated for its in-vitro anticancer activity against human tumor cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized under ultrasonication conditions and their structures were verified by spectral studies .
Results or Outcomes
The compounds showed inhibitory actions on various human tumor cell lines. Some compounds showed higher cytotoxicity against certain cancer cells as compared to standard drugs .
特性
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSLUVMNIIJPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919482 | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1H-pyrazol-4-amine | |
CAS RN |
91857-91-9 | |
| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



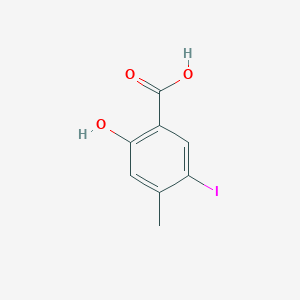
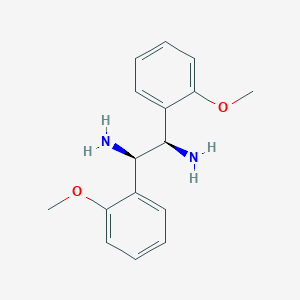
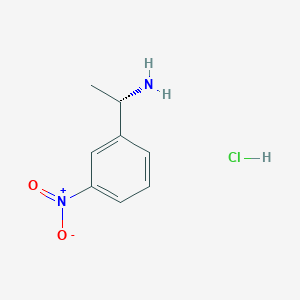
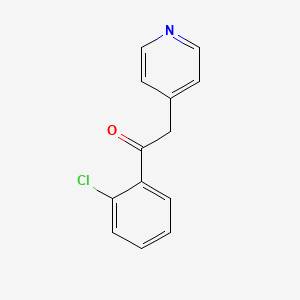
![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)
![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)
